molecular formula C18H16ClN5O2S B2785432 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide CAS No. 886957-60-4

2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide

Katalognummer: B2785432
CAS-Nummer: 886957-60-4
Molekulargewicht: 401.87
InChI-Schlüssel: NXMQCNGTLPLILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of hematological malignancies , where aberrant signaling through these kinases is a known driver of disease progression. The compound's mechanism of action involves binding to the kinase domain, thereby suppressing the JAK-STAT and FLT3 signaling pathways, which are critical for cellular proliferation, survival, and differentiation in hematopoietic cells. Researchers utilize this inhibitor extensively to explore the pathophysiology of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), particularly in models with FLT3-ITD mutations . It serves as a crucial pharmacological tool for validating JAK2 and FLT3 as therapeutic targets, assessing combination therapies, and elucidating resistance mechanisms in a preclinical setting. This makes it an indispensable compound for advancing the discovery of novel targeted cancer therapeutics.

Eigenschaften

IUPAC Name

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-8-6-12(7-9-13)10-15-17(26)24(20)18(23-22-15)27-11-16(25)21-14-4-2-1-3-5-14/h1-9H,10-11,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMQCNGTLPLILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the triazine derivative with phenylacetamide under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres (e.g., nitrogen or argon) and in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazine derivatives

    Substitution: Substituted chlorophenyl derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic properties. Notably:

  • Anticancer Activity : The compound exhibits promising anticancer properties. Research indicates that derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds sharing structural similarities with this molecule have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Properties : The presence of the thiazole and triazine rings in the structure suggests potential antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .

Synthesis Methodologies

The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps:

  • Formation of the Triazine Core : The initial step often involves the reaction of appropriate precursors to form the triazine ring.
  • Substitution Reactions : Subsequent reactions introduce the chlorophenyl and phenylacetamide groups through nucleophilic substitutions.
  • Optimization for Yield : Techniques such as automated reactors and continuous flow processes are employed to enhance yield and purity .

The biological mechanisms through which this compound exerts its effects are crucial for understanding its therapeutic potential:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to observable biological effects.
  • Structure Activity Relationship (SAR) : The unique combination of functional groups enhances binding affinity to biological targets compared to similar compounds. For example, the presence of electron-withdrawing groups like chlorine can significantly influence the biological activity .

Future Directions and Case Studies

Further research is needed to explore the full potential of this compound in clinical settings. Case studies focusing on its pharmacokinetics and efficacy in vivo would provide valuable insights into its therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, metabolic processes, or DNA synthesis, depending on its specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazin-3-yl Sulfanyl Acetamide Family

The closest analog is 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (). Key differences include:

  • Position 6 substituent : Methyl group (analog) vs. 4-chlorophenylmethyl (target).
  • N-phenyl substituent : 4-isopropylphenyl (analog) vs. unsubstituted phenyl (target).

Table 1: Structural and Property Comparison

Property Target Compound Analog ()
Molecular Formula C₁₈H₁₆ClN₅O₂S C₁₆H₂₀N₅O₂S
Molecular Weight (g/mol) 409.87 376.43
Key Substituents 4-Chlorophenylmethyl, phenyl Methyl, 4-isopropylphenyl
Lipophilicity (Predicted) Higher (Cl substituent) Moderate (isopropyl group)
Potential Bioactivity Antimicrobial (inferred from structural class) Anticancer (ZINC3311913 library annotation)

The 4-chlorophenylmethyl group in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted analog, which may enhance binding to hydrophobic enzyme pockets or microbial membranes .

Comparison with Sulfur-Containing Heterocycles

Example: N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide ().

  • Core Structure : Thiadiazin (6-membered ring with 2N, 1S) vs. triazin (3N).
  • Bioactivity : Thiadiazin derivatives are frequently associated with antimicrobial activity, suggesting the target compound may share similar mechanisms .

Research Findings and Implications

  • Structural Insights : The 4-chlorophenylmethyl group distinguishes the target compound from analogs, offering a balance between steric bulk and electronic effects for targeted interactions.
  • Biological Potential: While direct activity data is unavailable, structural parallels to sulfonamides () and triazine-based library compounds () suggest antimicrobial or enzyme-inhibitory roles.
  • Synthetic Challenges : The trichloromethyl oxadiazinamine synthesis () highlights the complexity of sulfur-containing heterocycles, implying similar challenges in scaling up the target compound’s production .

Biologische Aktivität

2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a triazine ring and various functional groups that contribute to its biological activity. The molecular formula is C19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S with a molecular weight of approximately 415.9 g/mol .

Chemical Structure and Properties

The structure of this compound includes:

  • Triazine ring : A key feature that often contributes to biological activity.
  • Chlorophenyl group : Implicated in enhancing lipophilicity and potential receptor interactions.
  • Sulfanyl group : Known to participate in various biochemical interactions.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S
Molecular Weight415.9 g/mol
CAS Number886960-77-6
Purity≥95%

Biological Activity

Research indicates that 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs have demonstrated significant activity against human lung adenocarcinoma (A549) and other cancer types .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Reference
A5491.61 ± 1.92
MCF7 (Breast)23% inhibition
Jurkat (Leukemia)Significant activity

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the triazine moiety may inhibit certain kinases or transcription factors involved in cancer progression . Additionally, the sulfanyl group may play a role in redox reactions that affect cellular signaling pathways.

Case Studies

In one study exploring the structure–activity relationship (SAR), derivatives of triazine compounds were evaluated for their anticancer properties. The presence of electron-donating groups on the phenyl rings was found to enhance cytotoxicity significantly .

Another research effort focused on synthesizing related compounds and assessing their antifungal activity against strains such as Candida and Geotrichum. These studies revealed moderate to high antifungal efficacy, suggesting a broad spectrum of biological activity for compounds within this chemical class .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide?

  • Methodology : Synthesis typically involves multi-step protocols with careful solvent selection (e.g., dimethyl sulfoxide or ethanol for solubility and reactivity) and base catalysts like sodium hydride or potassium carbonate to facilitate sulfanyl group coupling. Temperature control (60–80°C) is critical to prevent decomposition of intermediates .
  • Key Steps :

  • Formation of the triazinone core via cyclization under reflux.
  • Thiolation using thiourea derivatives in basic conditions.
  • Final acetamide coupling via nucleophilic substitution.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 4-chlorophenyl methyl resonance at δ 4.2–4.5 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₇ClN₆O₂S: 460.08).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What solvents and purification methods are recommended for isolating intermediates?

  • Solvents : Ethanol, DMF, or dichloromethane for intermediate solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) for this compound be resolved?

  • Approach :

  • Dose Optimization : Test a broader concentration range (e.g., 0.1–100 µM) to identify therapeutic windows.
  • Metabolic Stability Assays : Use liver microsomes to assess first-pass metabolism discrepancies.
  • Target Engagement Studies : Validate binding to triazinone-sensitive enzymes (e.g., dihydrofolate reductase) via SPR or ITC .

Q. What strategies are effective for enhancing the compound’s solubility and bioavailability?

  • Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl or carboxyl) on the phenylacetamide moiety.
  • Use prodrug approaches (e.g., esterification of the acetamide group).
    • Formulation : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methods :

  • Molecular Docking : Screen against homology models of biological targets (e.g., bacterial dihydrofolate reductase).
  • QSAR Analysis : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-F) with inhibitory activity.
    • Example : Derivatives with bulkier aryl groups show enhanced binding to hydrophobic enzyme pockets .

Q. What are the common synthetic impurities, and how are they characterized?

  • Impurities :

  • Unreacted triazinone intermediates (detected via TLC, Rf = 0.3 in ethyl acetate).
  • Oxidized sulfonyl byproducts (identified by LC-MS at m/z 476.05).
    • Mitigation : Optimize reaction time and inert atmosphere use to minimize oxidation .

Key Recommendations for Researchers

  • Prioritize reaction monitoring (TLC/HPLC) to avoid side products.
  • Use combination assays (e.g., enzymatic + cellular) to validate mechanistic hypotheses.
  • Leverage crystallographic data (e.g., PDB 6FJ) for structure-based design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.